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Compound of Interest

Compound Name: Decacarbonyldimanganese

Cat. No.: B1676019 Get Quote

Dimanganese decacarbonyl, a yellow crystalline solid, holds a foundational place in

organometallic chemistry.[1][2] Its structure is notable for a direct, unsupported Mn-Mn single

bond, with each manganese atom adopting a pseudo-octahedral geometry coordinated to five

carbonyl (CO) ligands.[1][3] The molecule conforms to the 18-electron rule for each metal

center, contributing to its relative stability as a solid.[1] However, the reactivity of Mn₂(CO)₁₀ is

dominated by the chemistry of its metal-metal bond.

The Mn-Mn bond dissociation energy is approximately 151 kJ/mol (~36 kcal/mol), a value

comparable to the energy required for Mn-CO bond cleavage (~160 kJ/mol or ~38 kcal/mol).[1]

This relatively low bond strength is the cornerstone of its utility, allowing for facile homolytic

cleavage under mild energetic input, such as heat or ultraviolet light. This process generates

the highly reactive 17-electron manganese pentacarbonyl radical, •Mn(CO)₅, a key

intermediate in a vast array of chemical transformations.[4][5] Understanding the factors that

govern the cleavage and subsequent reactions of this bond is paramount to harnessing its

synthetic potential.

Homolytic Cleavage: The Gateway to Radical
Reactivity
The most characteristic reaction of Mn₂(CO)₁₀ is the homolytic cleavage of the Mn-Mn bond,

which can be initiated either photochemically or thermally. This redox-neutral process

generates two manganese-centered radical species, •Mn(CO)₅.[1][4]
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Equation 1: Homolytic Cleavage of Mn₂(CO)₁₀ Mn₂(CO)₁₀ ⇌[Δ or hν] 2 •Mn(CO)₅

This equilibrium is fundamental; the 17-electron radical can recombine to reform the parent

dimer or be trapped by other reagents, driving a wide range of chemistry.[1]

Photochemical Cleavage
Irradiation of a Mn₂(CO)₁₀ solution with near-UV light (typically around 340-405 nm) efficiently

cleaves the Mn-Mn bond.[6][7] This process corresponds to excitation of electrons from the σ

bonding and dπ orbitals into the σ* antibonding orbital of the Mn-Mn bond (σ→σ* and dπ→σ*

transitions), leading to dissociation.[6][7] The quantum yield for Mn-Mn bond cleavage upon UV

irradiation is significant, making photolysis a highly effective method for generating •Mn(CO)₅

radicals for applications in polymerization, atom-transfer reactions, and organic synthesis.[5][8]

Reactive Intermediates

Mn₂(CO)₁₀ 2 •Mn(CO)₅

 hν (UV light) 
 or Δ (Heat)

Recombination
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Caption: Homolytic cleavage of Mn₂(CO)₁₀ into two •Mn(CO)₅ radicals.

Thermal Cleavage
Heating Mn₂(CO)₁₀ in an inert solvent also induces homolysis of the Mn-Mn bond.[9] Thermal

decomposition studies show that the reaction proceeds via an initial, slow homolytic fission to

form the •Mn(CO)₅ radicals, which then either recombine or react further.[9] While effective,

thermal methods can be less selective than photochemical activation, potentially leading to

subsequent decomposition pathways, including the loss of CO ligands, especially at higher

temperatures (>450 K).[10]

Experimental Protocol: Photochemical Generation and
Trapping of •Mn(CO)₅ Radicals
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This protocol describes the generation of •Mn(CO)₅ radicals and their subsequent trapping with

an alkyl halide, a common method for forming alkyl manganese pentacarbonyl complexes.

Objective: To generate •Mn(CO)₅ radicals from Mn₂(CO)₁₀ via photolysis and form

CH₃Mn(CO)₅ by trapping with methyl iodide.

Materials:

Dimanganese decacarbonyl (Mn₂(CO)₁₀)

Methyl iodide (CH₃I), freshly distilled

Anhydrous, degassed solvent (e.g., hexane or THF)

Schlenk flask or quartz photoreactor

UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to cut out wavelengths

<300 nm)

Stir plate and magnetic stir bar

Inert gas supply (Argon or Nitrogen)

Infrared (IR) Spectrometer

Procedure:

System Preparation: Assemble the Schlenk flask/photoreactor, ensuring it is clean, dry, and

equipped with a stir bar. Purge the vessel thoroughly with an inert gas. Solutions of

Mn₂(CO)₁₀ are air-sensitive and require the use of Schlenk techniques.[1][11]

Reagent Preparation: In the inert atmosphere of a glovebox or under a positive pressure of

inert gas, weigh 100 mg of Mn₂(CO)₁₀ and dissolve it in 50 mL of the anhydrous, degassed

solvent within the reaction vessel.

Initial Analysis: Using a gas-tight syringe, carefully extract a small aliquot of the solution and

acquire a baseline IR spectrum. Note the characteristic CO stretching frequencies for

Mn₂(CO)₁₀ (typically around 2046, 2007, and 1983 cm⁻¹).[7]
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Photolysis: Place the reaction vessel in a cooling bath (to maintain room temperature) and

position the UV lamp approximately 10-15 cm away. Begin stirring and turn on the lamp to

initiate photolysis.

Addition of Trapping Agent: After 5-10 minutes of irradiation, add a stoichiometric excess

(e.g., 1.5 equivalents) of methyl iodide to the solution via syringe.

Reaction Monitoring (Self-Validation): Periodically (e.g., every 30 minutes), pause the

irradiation, and carefully extract an aliquot for IR analysis. Successful reaction is indicated by

the disappearance of the Mn₂(CO)₁₀ CO bands and the appearance of new, sharp CO

stretching bands characteristic of the CH₃Mn(CO)₅ product.

Completion and Workup: Continue irradiation until the IR spectrum shows that the starting

material has been consumed. The solvent can then be removed under reduced pressure to

yield the crude product, which can be purified by sublimation or crystallization.

Causality: The choice of a UV lamp with a filter is critical. It provides sufficient energy to cleave

the Mn-Mn bond while minimizing side reactions like CO dissociation. Monitoring by IR

spectroscopy provides a direct, real-time validation of the reaction's progress by observing the

unique vibrational signatures of the reactant and product.

Redox Reactivity at the Mn-Mn Bond
The Mn-Mn bond is also susceptible to cleavage by redox agents, leading to the formation of

stable 18-electron manganese(I) or manganese(-I) species. In these reactions, the manganese

atoms change their formal oxidation state from zero.[12][13]

Oxidative Cleavage
Halogens (X₂ = Cl₂, Br₂, I₂) readily cleave the Mn-Mn bond to yield manganese pentacarbonyl

halides, Mn(CO)₅X.[11] This reaction represents a formal oxidation of each manganese atom

from Mn(0) to Mn(I).

Equation 2: Oxidative Cleavage with Halogens Mn₂(CO)₁₀ + X₂ → 2 Mn(CO)₅X

This transformation is a cornerstone for accessing the rich chemistry of Mn(I) carbonyl

complexes, which are precursors to numerous other organometallic compounds.[14]
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Reductive Cleavage
Strong reducing agents, such as sodium amalgam (Na/Hg) or other alkali metals, cleave the

Mn-Mn bond to produce the manganese pentacarbonyl anion, [Mn(CO)₅]⁻.[11][14] In this

process, each manganese atom is formally reduced from Mn(0) to Mn(-I).

Equation 3: Reductive Cleavage with Sodium Mn₂(CO)₁₀ + 2 Na → 2 Na[Mn(CO)₅]

The resulting salt, sodium pentacarbonylmanganate, is a powerful and versatile nucleophile.

[14] It reacts readily with a wide range of electrophiles (e.g., alkyl halides, acid chlorides) to

form new manganese-carbon bonds, providing a key synthetic route to complexes like

(CH₃)Mn(CO)₅ and HMn(CO)₅.[11][14]

Starting Material

Products

Mn₂(CO)₁₀
(Mn oxidation state: 0)

2 Mn(CO)₅X
(Mn oxidation state: +1)

+ X₂ (Oxidizing Agent)
- 2e⁻

2 Na⁺[Mn(CO)₅]⁻
(Mn oxidation state: -1)

+ 2 Na (Reducing Agent)
+ 2e⁻
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Caption: Redox cleavage of the Mn-Mn bond in Mn₂(CO)₁₀.

Insertion Reactions
While less common than complete cleavage, the Mn-Mn bond can undergo insertion reactions

where an atom or small molecule interposes itself into the metal-metal bond.[15][16] This type

of reaction expands the coordination sphere of the manganese atoms without necessarily

changing their formal oxidation state, leading to bridged dimeric structures. For instance,

reactions with elements like tin have been studied, where fragments can insert into the Mn-Mn
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bond, though cleavage is also a common outcome.[16] The insertion of a carbene into a metal-

carbon bond is a well-known process, and analogous reactivity, though not as prevalent for the

Mn-Mn bond itself, highlights a potential pathway for more complex transformations.[17][18]

Summary of Reactivity
The reactivity of the Mn-Mn bond in Mn₂(CO)₁₀ is diverse and synthetically valuable. The table

below summarizes the primary modes of reaction discussed in this guide.

Reaction

Type
Reagent(s) Conditions

Primary

Product(s)

Key

Mechanistic

Feature

Reference(s)

Photochemic

al Homolysis

None

(requires

light)

UV irradiation

(~340-405

nm)

•Mn(CO)₅

Homolytic

cleavage of

Mn-Mn bond

to form 17e⁻

radicals.

[6][7]

Thermal

Homolysis

None

(requires

heat)

Heating in

inert solvent
•Mn(CO)₅

Homolytic

cleavage of

Mn-Mn bond

to form 17e⁻

radicals.

[9]

Oxidative

Cleavage

Halogens

(Cl₂, Br₂, I₂)

Room

temperature
Mn(CO)₅X

Oxidation of

Mn(0) to

Mn(I) with

bond

scission.

[11]

Reductive

Cleavage

Sodium

amalgam

(Na/Hg)

Room

temperature,

THF

Na[Mn(CO)₅]

Reduction of

Mn(0) to Mn(-

I) with bond

scission.

[11][14]

Conclusion
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The Mn-Mn bond in dimanganese decacarbonyl is not merely a structural feature but the

epicenter of the molecule's chemical reactivity. Its moderate strength allows for controlled

cleavage through photochemical, thermal, and redox pathways, providing access to highly

reactive and synthetically useful manganese-centered radicals and anions. A thorough

understanding of these fundamental reaction modes is essential for leveraging Mn₂(CO)₁₀ as a

versatile reagent and catalyst in modern chemistry, from polymer science to the synthesis of

complex organic molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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